molecular formula C12H22ClNO2 B8573282 Allyl 1-Aminomethyl-1-Cyclohexane Acetate Hydrochloride

Allyl 1-Aminomethyl-1-Cyclohexane Acetate Hydrochloride

Cat. No. B8573282
M. Wt: 247.76 g/mol
InChI Key: VVPFNAQHSGOWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 1-Aminomethyl-1-Cyclohexane Acetate Hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
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properties

Product Name

Allyl 1-Aminomethyl-1-Cyclohexane Acetate Hydrochloride

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H

InChI Key

VVPFNAQHSGOWPD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1(CCCCC1)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 500 mL, three-neck, round-bottomed flask was fitted with a magnetic stirring bar and a 100 mL pressure-equalizing addition funnel and flushed with nitrogen gas. The flask was charged with gabapentin (17.1 g, 0.1 mol) and allyl alcohol (100 mL, 1.46 mol) and the entire mixture was cooled to 0° C. in an ice-water bath. Thionyl chloride (22.5 mL, 36 g, 0.3 mol) was added drop-wise over a period of 30 min to the stirred solution, and the reaction mixture allowed to stir for 16 h at room temperature. The mixture was then diluted with diethyl ether (200 mL) and cooled to 0° C. while stirring. After several minutes white crystals formed, and were collected by filtration. The crude compound was recrystallized from a mixture of ethanol and diethyl ether (50 mL: 150 mL) to give the product (13) as a white solid (22 g, 88% yield), m.p: 138-142° C. 1H NMR (CD3OD, 400 MHz): δ 1.36-1.54 (m, 10H), 2.57 (s, 2H), 3.05 (s, 2H), 4.61 (d, 2H), 5.22 (dd, 1H), 5.33 (dd, 1H), 5.90-6.00 (m, 1H). MS (ESI) m/z 212.0 (M+H+).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

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